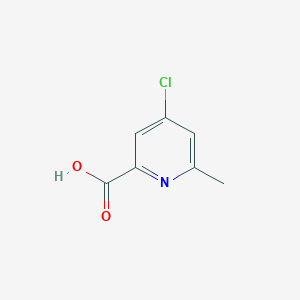

4-Chloro-6-methylpyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJDNNLWNHKKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464675 | |

| Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-19-9 | |

| Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS 30235-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylpyridine-2-carboxylic acid, also known as 4-chloro-6-methylpicolinic acid, is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and known biological activities of structurally related compounds, highlighting its promise as a building block for the development of novel therapeutics. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide consolidates available information and provides context through the activities of analogous structures, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .

| Property | Value |

| CAS Number | 30235-19-9 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Chloro-6-methylpicolinic acid |

| Melting Point | 230 °C (decomposes)[1] |

| Physical Form | Solid[1] |

Safety Information: This compound is classified as a warning-level hazard, with H-statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The GHS pictogram is GHS07 (Exclamation mark).[1]

Synthesis and Experimental Protocols

Conceptual Experimental Protocol: Synthesis via Directed Lithiation

This protocol is based on a general method for the synthesis of chloro- and iodopyridinecarboxylic acids and would require optimization for this specific target molecule.

Objective: To synthesize this compound from 6-methylpyridine-2-carboxylic acid.

Materials:

-

6-methylpyridine-2-carboxylic acid

-

n-Butyllithium (BuLi) in hexanes

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF.

-

Cool the solution to -75°C.

-

Slowly add n-butyllithium (BuLi) to the solution and stir for 15 minutes.

-

Add a solution of 6-methylpyridine-2-carboxylic acid in anhydrous THF dropwise to the reaction mixture at -75°C.

-

After 10 minutes at -75°C, warm the mixture to -20°C and stir for 30 minutes. This is expected to form the dilithio derivative.

-

In a separate flask, prepare a solution of hexachloroethane in anhydrous THF and cool it to -20°C.

-

Transfer the lithiated pyridinecarboxylate solution dropwise to the hexachloroethane solution at -20°C.

-

Allow the reaction mixture to stir for 15 minutes at -20°C, then warm to room temperature.

-

Quench the reaction by the addition of water.

-

Remove the organic solvents under reduced pressure.

-

Dissolve the residue in water and wash with dichloromethane and diethyl ether to remove unreacted starting materials and byproducts.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Workflow Diagram:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of pyridine carboxylic acid derivatives is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates.[2] These compounds are known to act as enzyme inhibitors and have been investigated for a range of therapeutic applications.[2]

Antimicrobial and Antifungal Potential

Structurally related pyridine derivatives have demonstrated significant antimicrobial and antifungal activities.[1][3][4][5][6][7][8][9] For instance, derivatives of pyridine-2-carboxylic acid have been synthesized and shown to possess antibacterial and antifungal properties.[1] The mechanism of action for some of these compounds is believed to involve the chelation of metal ions essential for microbial growth or the inhibition of key enzymes.[5]

Enzyme Inhibition

Pyridine carboxylic acid isomers are prominent scaffolds for the development of potent enzyme inhibitors.[2][10][11][12] They have been shown to inhibit a wide array of enzymes, including but not limited to:

The carboxylic acid moiety often plays a crucial role in binding to the active site of target enzymes. The chlorine and methyl substituents on the pyridine ring of this compound would be expected to modulate its binding affinity, selectivity, and pharmacokinetic properties.

Potential Signaling Pathway Involvement

Given the known activities of similar compounds, it is plausible that this compound could interact with various cellular signaling pathways. The specific pathways would depend on the enzyme or receptor it targets. For example, if it were to inhibit a kinase, it could modulate phosphorylation cascades involved in cell proliferation, differentiation, or apoptosis. Further research is necessary to elucidate its specific molecular targets and mechanism of action.

Logical Relationship Diagram:

Caption: Potential mechanism of action for this compound.

Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery and development. Future research should focus on:

-

Development and optimization of a robust synthetic protocol.

-

Comprehensive screening for biological activity, including antimicrobial, antifungal, and anticancer assays.

-

Identification of specific molecular targets through techniques such as affinity chromatography, proteomics, and enzymatic assays.

-

Quantitative structure-activity relationship (QSAR) studies of a library of analogs to guide the design of more potent and selective compounds.

-

Elucidation of its mechanism of action and its effects on relevant cellular signaling pathways.

Conclusion

This compound is a versatile chemical entity with a high potential for application in the development of novel therapeutic agents. While direct biological data is currently scarce, the well-established importance of the pyridine carboxylic acid scaffold in medicinal chemistry strongly suggests that this compound warrants further investigation. This guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this and related molecules.

References

- 1. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-6-methylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Chloro-6-methylpyridine-2-carboxylic acid. Due to the limited availability of comprehensive experimental data for this specific molecule, this document summarizes the available information and presents established experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | N/A |

| Molecular Weight | 171.58 g/mol | N/A |

| Melting Point | 230°C (decomposes) | [1] |

| Boiling Point | 306.1°C at 760 mmHg | [2] |

| Density | 1.39 g/cm³ | [2] |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are general in nature and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature. Impurities typically cause the melting point to depress and broaden.

Capillary Method:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

pKa Determination

The pKa is a measure of the acidity of a compound. For a carboxylic acid like this compound, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Potentiometric Titration:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Shake-Flask Method:

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Shake-Flask Method:

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest the involvement of this compound in any specific biological signaling pathways. Pyridine carboxylic acid derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities and have been explored as enzyme inhibitors.[3] However, without specific experimental data for the title compound, any discussion of its potential biological targets or signaling pathway modulation would be speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate any such activities.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-4-methylpyridine-2-carboxylic acid | C7H6ClNO2 | CID 23002381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-6-methylpyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS No. 30235-19-9). Due to the absence of publicly available experimental spectra, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies behind these predictions are detailed to ensure transparency and aid in the interpretation of the data. All predicted quantitative data are presented in clear, tabular formats for ease of reference and comparison. This guide serves as a valuable resource for researchers working with or anticipating the synthesis of this compound, providing a baseline for its structural characterization.

Introduction

This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this molecule. This guide presents a complete predicted spectroscopic profile to facilitate its identification in a research or drug development setting.

Chemical Structure

IUPAC Name: this compound CAS Number: 30235-19-9 Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol Canonical SMILES: CC1=NC(=C(C=C1)Cl)C(=O)O

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions were generated using established computational methods and software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were predicted to provide insights into the proton and carbon environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H (on C3) | 7.58 | Singlet |

| H (on C5) | 7.39 | Singlet |

| H (on CH₃) | 2.55 | Singlet |

| H (on COOH) | 13.0 - 14.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 (COOH) | 165.8 |

| C6 (C-CH₃) | 160.2 |

| C4 (C-Cl) | 149.5 |

| C5 | 125.1 |

| C3 | 123.8 |

| CH₃ | 24.5 |

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) |

| ~ 3000 | C-H stretch (Aromatic & Methyl) |

| ~ 1700 | C=O stretch (Carboxylic acid) |

| ~ 1600, ~1470 | C=C and C=N stretching (Pyridine ring) |

| ~ 1300 | C-O stretch (Carboxylic acid) |

| ~ 850 | C-Cl stretch |

| ~ 1450, ~1380 | C-H bend (Methyl) |

| ~ 900 | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The predicted mass spectrum indicates the expected mass-to-charge ratio (m/z) of the molecular ion and potential fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation |

| 171 / 173 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 154 / 156 | [M-OH]⁺ |

| 126 / 128 | [M-COOH]⁺ |

| 91 | [M-COOH-Cl]⁺ |

Methodologies: Computational Protocols

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using a combination of database-driven and empirical methods. Commercially available software packages such as ChemDraw or similar online prediction tools utilize extensive libraries of known chemical shifts and coupling constants. The prediction algorithm analyzes the chemical structure, identifies functional groups and substitution patterns, and calculates the expected chemical shifts based on additive models and comparisons to similar structures in its database.

IR Spectrum Prediction

The prediction of the IR spectrum was based on the correlation of functional groups with their characteristic vibrational frequencies. Standard IR correlation tables and software that implement these correlations were used to estimate the absorption bands for the carboxylic acid, pyridine ring, methyl, and chloro functionalities within the molecule.

Mass Spectrum Prediction

The mass spectrum, specifically the electron ionization (EI) fragmentation pattern, was predicted by identifying the most likely cleavage points in the molecule. The molecular ion peak is determined by the molecular weight of the compound, including isotopic distributions for elements like chlorine. Subsequent fragmentation is predicted based on the stability of the resulting carbocations and neutral losses, with common fragmentation pathways for carboxylic acids and aromatic halides being considered.

Visualization of Workflow

The following diagram illustrates the workflow for the in silico spectral analysis of this compound.

Caption: Workflow for In Silico Spectral Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The tabulated NMR, IR, and MS data, along with the outlined computational methodologies, offer a valuable starting point for the identification and characterization of this compound. Researchers are advised to use this predicted data as a reference and to confirm their findings with experimental data once the compound is synthesized and purified.

An In-depth Technical Guide to the Potential Applications of Substituted Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine carboxylic acids represent a versatile class of heterocyclic compounds with a broad spectrum of applications across medicinal chemistry, materials science, and catalysis. Their unique structural features, including the nitrogen atom in the pyridine ring and the carboxylic acid functional group, allow for diverse chemical modifications and interactions with biological targets and material frameworks. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Medicinal Chemistry Applications

Substituted pyridine carboxylic acids are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities. Their ability to engage in hydrogen bonding, metal chelation, and various other non-covalent interactions makes them potent modulators of biological processes.

Anticancer Activity

A significant area of research focuses on the development of substituted pyridine carboxylic acid derivatives as anticancer agents. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Substituted Pyridine-Urea Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 | [1] |

| 0.11 (72h) | Sorafenib | 4.50 | [1] | ||

| 8n | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 | [1] |

| 0.80 (72h) | Sorafenib | 4.50 | [1] | ||

| 8a | MCF-7 (Breast) | 0.06 | - | - | [2] |

| 8h | HCT116 (Colon) | 0.33 | - | - | [2] |

One of the primary mechanisms of action for these anticancer compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 8b | 5.0 ± 1.91 | Sorafenib | 0.09 ± 0.01 | [3] |

| 8e | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01 | [3] |

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Substituted pyridine carboxylic acid derivatives can inhibit this pathway by blocking the ATP-binding site of the VEGFR-2 kinase domain.

Caption: VEGFR-2 signaling pathway and its inhibition.

Anti-inflammatory Activity

Substituted pyridine carboxylic acids also show promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Table 3: COX-2 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Citation |

| 3f | 21.8 | 9.2 | [4] |

During inflammation, the expression of COX-2 is induced, leading to the production of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 by substituted pyridine carboxylic acids can alleviate these symptoms.

Caption: COX-2 signaling pathway in inflammation.

Other Therapeutic Areas

The therapeutic potential of substituted pyridine carboxylic acids extends to other areas, including the inhibition of enzymes like prolyl 4-hydroxylase and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Table 4: Inhibition of Other Enzymes by Pyridine Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Activity | Citation |

| 5-Amide substituted pyridine-2-carboxylic acids | Prolyl 4-hydroxylase | Equipotent with pyridine-2,5-dicarboxylic acid | [5] |

| Pyridine-urea derivatives | IRAK4 | IC50 < 50 nM (for compound CA-4948) | [6] |

Prolyl 4-hydroxylase is involved in collagen biosynthesis and the hypoxia response, making it a target for fibrotic diseases and cancer. IRAK4 is a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are central to the innate immune response and inflammation.

Caption: Prolyl 4-Hydroxylase and IRAK4 signaling.

Materials Science Applications

In materials science, substituted pyridine carboxylic acids are valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and carboxylate groups act as coordination sites for metal ions, leading to the formation of porous crystalline structures with applications in gas storage and separation.

Gas Storage and Separation

MOFs constructed from pyridine carboxylic acid linkers exhibit selective gas adsorption properties due to their tunable pore sizes and the chemical nature of the pyridine ring.

Table 5: Gas Adsorption Properties of Indium-based MOFs with Pyridine Carboxylic Acid Linkers

| MOF | Gas | Adsorption Capacity (cm³/g at 273 K and 1 atm) | Citation |

| In-MOF 1 | C₂H₂ | ~100 | [7] |

| CO₂ | ~75 | [7] | |

| CH₄ | ~35 | [7] | |

| In-MOF 2 | C₂H₂ | ~80 | [7] |

| CO₂ | ~60 | [7] | |

| CH₄ | ~25 | [7] |

Table 6: CO₂ and H₂ Adsorption in a Magnesium-based MOF with 3,5-Pyridinedicarboxylic Acid

| Gas | Adsorption Capacity | Conditions | Citation |

| CO₂ | ~0.7 mmol/g | 298 K, 1 atm | [8] |

| H₂ | ~0.8 wt% | 77 K, 1 atm | [8] |

The synthesis of these MOFs typically involves a solvothermal reaction, followed by activation to remove solvent molecules from the pores. Gas adsorption properties are then measured using volumetric or gravimetric techniques.

Caption: MOF synthesis and gas adsorption workflow.

Catalysis Applications

Substituted pyridine carboxylic acids and their derivatives can also function as catalysts or ligands in catalytic systems, demonstrating activity in various organic transformations.

Table 7: Catalytic Performance of Pyridine-based Systems

| Catalyst System | Reaction | Turnover Frequency (TOF) | Turnover Number (TON) | Citation |

| Pd(OAc)₂ / Pyridine | C-H Acetoxylation of Arenes | - | up to 4756 | [9] |

| Pyridine-2-carboxylic acid | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | - | - | [10] |

The pyridine-2-carboxylic acid-catalyzed reaction proceeds with excellent yields (84-98%) and the catalyst can be recycled up to four times.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyridine-Urea Derivatives (Anticancer Agents)

This protocol is a general representation for the synthesis of pyridine-urea compounds like 8e and 8n .

Procedure:

-

Synthesis of the amine precursor: Start with the appropriate substituted aminopyridine.

-

Urea formation:

-

Dissolve the aminopyridine derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add an equimolar amount of the desired isocyanate (e.g., 4-chlorophenyl isocyanate for compound 8e ) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final pyridine-urea derivative.[1][3]

-

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 value of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compound (substituted pyridine carboxylic acid derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (e.g., luminescence-based detection).

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11][12]

COX-2 Inhibition Assay

This protocol describes a common method for screening COX-2 inhibitors.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Arachidonic acid (substrate)

-

Test compound

-

Detection probe (e.g., Amplex™ Red)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the COX-2 enzyme and the test compound to the wells of a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

The production of prostaglandin G2, the initial product of the COX-2 reaction, is measured using a fluorometric probe.

-

The fluorescence is monitored over time to determine the reaction rate.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

IC50 values are determined from the dose-response curve.[13][14]

Solvothermal Synthesis of an Indium-based MOF (e.g., In-MOF 1)

This protocol is a representative example for the synthesis of MOFs using pyridine dicarboxylic acid linkers.

Materials:

-

Indium(III) nitrate hydrate

-

3,5-Pyridinedicarboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve indium(III) nitrate hydrate and 3,5-pyridinedicarboxylic acid in DMF in a glass vial.

-

Seal the vial in a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).

-

After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF, and dried.[7]

Conclusion

Substituted pyridine carboxylic acids are a highly valuable and versatile class of compounds with significant potential in drug discovery, materials science, and catalysis. Their continued exploration and functionalization are expected to lead to the development of novel therapeutics with improved efficacy and selectivity, advanced materials with tailored properties for specific applications, and efficient catalysts for a variety of chemical transformations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working in these fields, providing a solid foundation for further investigation and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO<sub>2</sub> capture adsorbents [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. Selective CO2 and H2 adsorption in a chiral magnesium-based metal organic framework (Mg-MOF) with open metal sites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]

- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Advancements in the Biological Activity of 4-Chloro-6-methylpyridine-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, derivatives of 4-Chloro-6-methylpyridine-2-carboxylic acid are emerging as a promising class with diverse biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, focusing on their antimicrobial and anti-inflammatory potential. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate further research and development in this area.

Antimicrobial Activity: Targeting Bacterial Proliferation

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. The core structure, 4-chloro-pyridine-2-carboxylic acid (4-Clpic), has been shown to be highly active against both Gram-positive and Gram-negative bacteria. This activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

While extensive quantitative data for a broad series of this compound derivatives is still under investigation, preliminary studies on related pyridine carboxamide derivatives provide valuable insights.

Table 1: Illustrative Antimicrobial Activity of Pyridine Carboxamide Derivatives

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide | Gram-positive and Gram-negative bacteria | 6.25 | [1] |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | - | [2] |

Note: This table presents data for structurally related compounds to highlight the potential of the pyridine carboxamide scaffold. Further research is required to establish a comprehensive dataset for this compound derivatives.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2), are primary targets for anti-inflammatory drugs. Several pyridine carboxylic acid derivatives have been investigated for their ability to inhibit these enzymes, with their efficacy measured by the half-maximal inhibitory concentration (IC50).

Although specific IC50 values for a series of this compound derivatives are not yet widely published, studies on analogous structures suggest that this chemical class warrants further investigation for its anti-inflammatory properties. For instance, derivatives of isonicotinic acid have shown potent anti-inflammatory activity.

Table 2: Illustrative Anti-inflammatory Activity of Pyridine Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Pyridazine derivative (6b) | COX-2 | 0.18 | [3] |

| Pterostilbene-carboxylic acid derivative (7) | COX-2 | 0.085 | [4] |

| S-ketoprofen | COX-2 | 5.3 | [5] |

Note: This table showcases the anti-inflammatory potential of various pyridine-based compounds. The development of a structure-activity relationship for this compound derivatives in this context is a key area for future research.

Experimental Protocols

To facilitate reproducible research in this area, detailed experimental protocols are crucial. Below are methodologies for assessing antimicrobial and anti-inflammatory activities, which can be adapted for the evaluation of novel this compound derivatives.

Synthesis of N-Aryl-4-chloro-6-methylpyridine-2-carboxamides

A general and adaptable method for the synthesis of novel carboxamide derivatives is essential for exploring the structure-activity relationship of this compound class.

Protocol:

-

Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Amide Bond Formation: The resulting acid chloride is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This step is usually performed at room temperature in an inert solvent.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired N-aryl-4-chloro-6-methylpyridine-2-carboxamide.

Synthesis of N-Aryl-4-chloro-6-methylpyridine-2-carboxamides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Broth Microdilution Method for MIC Determination.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Protocol:

-

Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a separate solution.

-

Inhibitor Incubation: The test compound is pre-incubated with the COX-2 enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Product Measurement: After a specific time, the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Calculation of IC50: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Workflow for In Vitro COX-2 Inhibition Assay.

Signaling Pathways and Future Directions

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under active investigation. For their anti-inflammatory activity, it is hypothesized that these compounds may interfere with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] Inhibition of the NF-κB pathway represents a significant therapeutic strategy for a variety of inflammatory diseases.

Future research should focus on:

-

Synthesis and Screening: Expanding the library of this compound derivatives and conducting comprehensive screening to establish a robust structure-activity relationship for both antimicrobial and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds. This could involve studies on bacterial cell wall synthesis, protein synthesis, or key inflammatory kinases.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The combination of a versatile synthetic scaffold and significant biological potential makes this class of compounds a compelling focus for future drug development efforts.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. The information provided is based on publicly available safety data sheets for 4-Chloro-6-methylpyridine-2-carboxylic acid and structurally related compounds. Specific quantitative toxicity data, such as LD50/LC50 values and occupational exposure limits, for this compound were not available in the public domain at the time of this writing. All handling of this chemical should be conducted by qualified individuals who have performed a thorough risk assessment.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 30235-19-9 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

Hazard Identification and Classification

This chemical is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Based on information for structurally similar compounds, the following hazard classifications are likely applicable.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Likely Harmful if Swallowed | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

3.1. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

3.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

| Protection Type | Recommended Equipment | Standard |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Follow EU Directive 89/686/EEC and the standard EN 374. |

| Respiratory Protection | If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter. | NIOSH (US) or EN 143 (EU) approved. |

First Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

6.1. Suitable Extinguishing Media

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

6.2. Specific Hazards Arising from the Chemical

-

Combustion may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.

6.3. Protective Equipment for Firefighters

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols

General Handling Protocol in a Laboratory Setting

-

Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary PPE (lab coat, safety goggles, chemical-resistant gloves).

-

Have a spill kit and appropriate waste containers readily accessible.

-

-

Handling:

-

Conduct all manipulations of the solid compound within the chemical fume hood.

-

Use a spatula to transfer the solid, minimizing the creation of dust.

-

If making a solution, add the solid to the solvent slowly.

-

-

Waste Disposal:

-

Dispose of all waste materials in a designated, labeled hazardous waste container.

-

Consult your institution's environmental health and safety guidelines for proper disposal procedures.

-

-

Decontamination:

-

Wipe down the work area in the fume hood with an appropriate solvent.

-

Wash all glassware and equipment thoroughly.

-

Remove and dispose of gloves properly, and wash hands.

-

Visualizations

Caption: General workflow for handling chemicals in a laboratory setting.

Caption: Logical workflow for responding to a chemical spill.

References

An In-depth Technical Guide to 4-Chloro-6-methylpyridine-2-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylpyridine-2-carboxylic acid, a substituted picolinic acid derivative, serves as a crucial intermediate in the synthesis of complex organic molecules. While a detailed historical record of its discovery is not extensively documented in seminal publications, its importance is evident from its utilization in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic pathways derived from established methodologies for related compounds, and its application as a key building block in medicinal chemistry.

Introduction

Pyridinecarboxylic acids and their derivatives are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This compound (CAS No. 30235-19-9) is one such molecule, offering multiple reactive sites for further chemical transformations. Its structure, featuring a carboxylic acid group at the 2-position, a chloro group at the 4-position, and a methyl group at the 6-position, makes it a versatile intermediate for the synthesis of novel compounds.

While the specific historical "discovery" of this compound is not well-documented in publicly available literature, its existence and utility are confirmed through its commercial availability and its appearance in patent literature as a reactant in the synthesis of therapeutic agents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30235-19-9 | Sigma-Aldrich |

| Molecular Formula | C₇H₆ClNO₂ | Sigma-Aldrich |

| Molecular Weight | 171.58 g/mol | Sigma-Aldrich |

| Melting Point | 230 °C (decomposition) | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | PEJDNNLWNHKKKF-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would likely involve the construction of the substituted pyridine ring followed by modification of the functional groups. A possible disconnection approach suggests starting from a more readily available substituted pyridine.

Caption: A generalized workflow for the synthesis of the target compound.

Illustrative Experimental Protocols from Related Syntheses

The following protocols for related compounds illustrate the types of reactions that could be adapted for the synthesis of this compound.

Protocol 1: Synthesis of Methyl 4-Chloropicolinate from Picolinic Acid

This protocol demonstrates the chlorination of a picolinic acid. A similar approach could potentially be applied to 6-methylpicolinic acid, followed by hydrolysis of the ester.

-

Reaction: Picolinic acid is reacted with thionyl chloride to form the acid chloride, which is then esterified with methanol.

-

Procedure:

-

Dissolve picolinic acid (1.0 eq) in thionyl chloride (excess).

-

Heat the reaction mixture to 80°C for an extended period (e.g., 3 days).

-

Cool the reaction mixture and slowly add methanol.

-

Stir for 1 hour and then remove all volatiles under vacuum.

-

The crude product is worked up using an ethyl acetate extraction and washes with saturated sodium bicarbonate solution and brine.

-

Purification is achieved by silica gel chromatography.

-

-

Quantitative Data (for Methyl 4-Chloropicolinate):

-

Yield: 57%

-

¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.2 Hz, 1H), 8.11 (d, J=2.0 Hz, 1H), 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H), 3.93 (s, 3H).

-

MS (ESI-POS): [M+H]⁺ = 172.

-

Protocol 2: Synthesis of 4-Chloropyridine-2-carboxylic acid from 4-Chloro-2-methylpyridine

This protocol illustrates the oxidation of a methyl group to a carboxylic acid on a chlorinated pyridine ring.

-

Reaction: 4-Chloro-2-methylpyridine is oxidized using potassium permanganate.

-

Procedure:

-

A solution of 4-chloro-2-methylpyridine in water is heated.

-

Potassium permanganate is added portion-wise to the heated solution.

-

The reaction is monitored until the purple color of the permanganate disappears.

-

The mixture is filtered to remove manganese dioxide.

-

The filtrate is acidified with hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed, and dried.

-

Applications in Drug Discovery and Medicinal Chemistry

While the direct biological activity of this compound is not extensively reported, its primary value lies in its role as a chemical intermediate. The presence of the carboxylic acid, chloro, and methyl groups provides multiple points for synthetic elaboration.

A notable application is its use in the synthesis of 3-amino-pyridines, which have been investigated as Gpbar1 (G protein-coupled bile acid receptor 1) agonists. Gpbar1 is a potential therapeutic target for metabolic diseases. In a patent describing these agonists, this compound is listed as a reactant.[1]

Caption: Use as an intermediate in the synthesis of bioactive molecules.

The structural motif of substituted picolinic acids is present in a number of herbicides, highlighting the broader potential of this class of compounds in agrochemical research.

Conclusion

References

Theoretical Investigations of 4-Chloro-6-methylpyridine-2-carboxylic Acid: A Computational and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylpyridine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural and electronic properties, governed by the interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the versatile carboxylic acid moiety, make it a valuable scaffold for further functionalization. This technical guide provides an in-depth overview of the theoretical studies on this molecule, detailing its structural parameters, electronic characteristics, and spectroscopic profile through computational analysis. The methodologies presented herein serve as a comprehensive resource for researchers engaged in the study and application of pyridine carboxylic acid derivatives.

Introduction

Pyridine carboxylic acids are a class of compounds widely recognized for their biological activities and applications as building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound (C₇H₆ClNO₂) creates a unique electronic and steric environment that influences its reactivity and intermolecular interactions.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the molecular properties that underpin its potential applications. This guide summarizes key computational data and outlines the established experimental protocols for its characterization.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar pyridine ring.[1] DFT calculations are commonly used to determine the optimized geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and reactivity.

Optimized Geometric Parameters

Computational models, typically using the B3LYP functional with a 6-311++G(d,p) basis set, provide the theoretical equilibrium geometry in the gas phase.[2][3] The following table summarizes the expected structural parameters based on studies of analogous compounds.

| Parameter | Bond/Angle | Calculated Value (Typical) |

| Bond Lengths (Å) | C-Cl | 1.73 – 1.76 |

| C-COOH | 1.48 – 1.52 | |

| C=O | ~1.22 | |

| C-O | ~1.35 | |

| Pyridine C-N | ~1.30 | |

| Pyridine C-C | 1.38 – 1.40 | |

| Bond Angles (°) | N-C-Cl | ~118.5 |

| C-C-COOH | ~120 | |

| O=C-O | ~122 | |

| Dihedral Angles (°) | Pyridine Ring Torsion | < 1 |

| C-C-C=O Torsion | ~0 or ~180 (planar) |

Note: These values are indicative and can be precisely calculated for the title compound using DFT.

Caption: 2D molecular structure of this compound.

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.[4]

Frontier Molecular Orbitals

DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing regions susceptible to electrophilic and nucleophilic attack. For related chloropyridine derivatives, the HOMO density is often localized on the pyridine ring and the carboxyl group, while the LUMO density may be distributed across the π-system, including the C-Cl bond.[4]

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital | EHOMO | -6.0 to -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | Egap | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

| Dipole Moment | µ | 3.0 to 4.0 D | Polarity and intermolecular interactions |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. The red regions (negative potential) indicate electron-rich areas, typically around the oxygen and nitrogen atoms, which are prone to electrophilic attack. The blue regions (positive potential) correspond to electron-deficient areas, such as the hydrogen atom of the carboxylic group, indicating sites for nucleophilic attack.[3]

Spectroscopic Analysis (Theoretical)

Computational chemistry allows for the prediction of various spectra, which can be correlated with experimental data for structural confirmation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated using DFT. These frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. Key vibrational modes include:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic acid) | 3400 - 3500 (broad) | Hydrogen bonding interactions |

| C-H stretch (Aromatic & Methyl) | 3000 - 3100 & 2900 - 3000 | Stretching of C-H bonds |

| C=O stretch (Carboxylic acid) | 1700 - 1750 | Carbonyl group stretching, sensitive to dimers |

| C=C, C=N stretch (Pyridine ring) | 1400 - 1650 | Ring skeletal vibrations |

| C-Cl stretch | 600 - 800 | Stretching of the carbon-chlorine bond |

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[3] The calculated shifts (relative to a standard like Tetramethylsilane, TMS) are invaluable for interpreting experimental spectra and assigning specific signals to the corresponding nuclei.

Experimental Protocols

Computational Methodology

A typical DFT-based theoretical study follows this workflow:

-

Geometry Optimization: The molecular structure is optimized without constraints using a functional like B3LYP and a basis set such as 6-311++G(d,p).[3]

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[2]

-

Electronic Properties: FMO analysis (HOMO, LUMO), MEP mapping, and dipole moment calculations are performed on the optimized geometry.[4]

-

Spectroscopic Prediction: NMR chemical shifts are calculated using the GIAO method. UV-Vis electronic transitions can be predicted using Time-Dependent DFT (TD-DFT).[3]

Caption: Standard workflow for DFT-based computational analysis.

Spectroscopic Characterization

The experimental characterization of this compound typically involves the following techniques:

-

FT-IR Spectroscopy: The sample is prepared as a KBr pellet, and the spectrum is recorded in the 4000–400 cm⁻¹ range to identify functional groups.[3][5]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a high-resolution spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent like DMSO-d₆, with TMS used as an internal standard.[3][5]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) over a range of 200–800 nm to study electronic transitions.[3]

-

Single-Crystal X-ray Diffraction: For definitive structural elucidation, single crystals are grown (e.g., by slow evaporation), and their structure is determined by X-ray diffraction, providing precise bond lengths and angles in the solid state.[2]

Conclusion

Theoretical studies provide indispensable insights into the molecular structure, reactivity, and spectroscopic properties of this compound. By combining DFT calculations with experimental characterization, researchers can build a comprehensive understanding of this molecule. This knowledge is crucial for its rational design and application in the development of new pharmaceuticals, agrochemicals, and functional materials. The data and protocols outlined in this guide offer a foundational framework for professionals in the field to advance their research.

References

- 1. This compound | 30235-19-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical and Agrochemical Research

Application Note: 4-Chloro-6-methylpyridine-2-carboxylic acid and its derivatives are key building blocks in the development of novel therapeutic agents and agrochemicals. The unique substitution pattern of a chloro group, a methyl group, and a carboxylic acid on the pyridine ring provides a versatile scaffold for medicinal chemists and researchers in drug discovery. This class of compounds has been explored for a range of biological activities, including potential anti-inflammatory and antimicrobial properties. The presence of the carboxylic acid allows for the formation of various derivatives such as esters and amides, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, substituted pyridine-2-carboxylic acids are recognized as important intermediates in the synthesis of enzyme inhibitors and compounds with phytotoxic activity for crop protection.[1][2][3][4]

Introduction

This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 2,4-dichloro-6-methylpyridine. The synthetic strategy involves a two-step process:

-

Selective Hydrolysis: The first step is a selective nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 2-position of 2,4-dichloro-6-methylpyridine is selectively hydrolyzed to a hydroxyl group, yielding 4-chloro-6-methylpyridin-2(1H)-one. The greater reactivity of the 2-position in such systems allows for a regioselective transformation.

-

Oxidation: The subsequent step involves the oxidation of the methyl group at the 6-position of the pyridinone intermediate to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate. This reaction transforms the intermediate into the final desired product, this compound.

This protocol is designed for researchers and scientists in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible methodology.

Synthetic Workflow

The overall synthetic pathway is illustrated below:

Caption: Synthetic route from 2,4-dichloro-6-methylpyridine to the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methylpyridin-2(1H)-one

This protocol describes the selective hydrolysis of the 2-chloro substituent of 2,4-dichloro-6-methylpyridine.

Materials:

-

2,4-Dichloro-6-methylpyridine

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-6-methylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-6-methylpyridin-2(1H)-one as a solid.

Data Presentation:

| Parameter | Value |

| Starting Material | 2,4-Dichloro-6-methylpyridine |

| Product | 4-Chloro-6-methylpyridin-2(1H)-one |

| Molar Ratio (Substrate:NaOH) | 1 : 1.1 |

| Solvent | 1,4-Dioxane / Water |

| Temperature | Reflux (100-110 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

Step 2: Synthesis of this compound

This protocol details the oxidation of the methyl group of 4-chloro-6-methylpyridin-2(1H)-one to a carboxylic acid.

Materials:

-

4-Chloro-6-methylpyridin-2(1H)-one

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Procedure:

-

In a large round-bottom flask, suspend 4-chloro-6-methylpyridin-2(1H)-one (1.0 eq) in water.

-

Heat the suspension to 70-80 °C with vigorous stirring.

-

Slowly add potassium permanganate (2.5-3.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature between 80-90 °C. The purple color of the permanganate should disappear after each addition.

-

After the final addition, continue heating and stirring the reaction mixture for an additional 2-3 hours, or until the purple color no longer fades.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake with hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Carefully acidify the filtrate with concentrated sulfuric acid to a pH of 2-3. A white precipitate of the product should form.

-

If the solution remains colored due to residual permanganate, add a small amount of sodium bisulfite or sodium sulfite until the solution becomes colorless.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain this compound.

Data Presentation:

| Parameter | Value |

| Starting Material | 4-Chloro-6-methylpyridin-2(1H)-one |

| Product | This compound |

| Oxidizing Agent | Potassium permanganate (KMnO₄) |

| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5-3.0 |

| Solvent | Water |

| Temperature | 80-90 °C |

| Reaction Time | 3-5 hours |

| Typical Yield | 60-75% |

| Appearance | White to off-white solid |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis.

Caption: Key transformations and reagents for each synthetic step.

Conclusion

The presented two-step protocol provides a reliable and efficient method for the synthesis of this compound from 2,4-dichloro-6-methylpyridine. The procedures are described in detail to facilitate reproducibility in a research laboratory setting. The final product is a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Researchers are encouraged to adapt and optimize the described conditions based on their specific needs and available equipment.

References

- 1. This compound | 30235-19-9 | Benchchem [benchchem.com]

- 2. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Application Notes and Protocols: Selective Oxidation of 4-Chloro-2,6-lutidine to 4-Chloro-6-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective oxidation of 4-chloro-2,6-lutidine to produce 4-chloro-6-methylpyridine-2-carboxylic acid, a valuable intermediate in pharmaceutical synthesis. The described method utilizes potassium permanganate as a readily available and effective oxidizing agent.

Introduction

The selective oxidation of one methyl group in substituted lutidines is a critical transformation in the synthesis of various heterocyclic compounds. This compound is a key building block for the development of novel therapeutic agents. This protocol offers a robust and reproducible method for its preparation from 4-chloro-2,6-lutidine, with a focus on achieving high regioselectivity and yield. The reaction proceeds via the oxidation of the methyl group at the 2-position of the pyridine ring, which is electronically activated towards oxidation.

Chemical Reaction

Application Notes and Protocols for the Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract